molecular formula C26H15N3O7S B387754 5-(4-NITROPHENOXY)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

5-(4-NITROPHENOXY)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B387754
M. Wt: 513.5g/mol
InChI Key: WUVBCYITLLSXQA-UHFFFAOYSA-N
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Description

5-(4-NITROPHENOXY)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes nitrophenyl groups and an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-NITROPHENOXY)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a nitrophenyl ether is formed by reacting 4-nitrophenol with a suitable halide under basic conditions. This intermediate can then undergo further reactions to introduce the sulfanyl and isoindole groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-NITROPHENOXY)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-NITROPHENOXY)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of nitrophenyl and sulfanyl groups on biological systems. It may also serve as a precursor for developing new pharmaceuticals or bioactive molecules.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for creating new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-NITROPHENOXY)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets through its nitrophenyl and sulfanyl groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenol: A simpler compound with a single nitrophenyl group.

    2-nitroaniline: Contains a nitro group and an amino group on a benzene ring.

    1H-isoindole-1,3(2H)-dione: The core structure without the nitrophenyl and sulfanyl groups.

Uniqueness

5-(4-NITROPHENOXY)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of nitrophenyl and sulfanyl groups attached to an isoindole core. This unique structure imparts specific chemical properties and reactivity that are not found in simpler compounds.

Properties

Molecular Formula

C26H15N3O7S

Molecular Weight

513.5g/mol

IUPAC Name

5-(4-nitrophenoxy)-2-[4-(4-nitrophenyl)sulfanylphenyl]isoindole-1,3-dione

InChI

InChI=1S/C26H15N3O7S/c30-25-23-14-9-20(36-19-7-1-17(2-8-19)28(32)33)15-24(23)26(31)27(25)16-3-10-21(11-4-16)37-22-12-5-18(6-13-22)29(34)35/h1-15H

InChI Key

WUVBCYITLLSXQA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])SC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])SC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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